N-(4-(3-((3,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Description

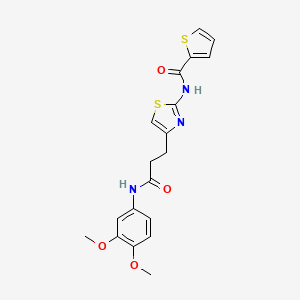

This compound features a thiazole core substituted with a thiophene-2-carboxamide group and a 3-oxopropyl chain linked to a 3,4-dimethoxyphenylamine moiety. The 3,4-dimethoxy substitution on the phenyl ring may enhance solubility or modulate electronic properties, while the thiophene-carboxamide group could influence target binding through π-π interactions .

Properties

IUPAC Name |

N-[4-[3-(3,4-dimethoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-25-14-7-5-12(10-15(14)26-2)20-17(23)8-6-13-11-28-19(21-13)22-18(24)16-4-3-9-27-16/h3-5,7,9-11H,6,8H2,1-2H3,(H,20,23)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFZROBJNVGKAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((3,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the thiophene ring and the attachment of the 3,4-dimethoxyphenyl group. Common reagents used in these reactions include thionyl chloride, thiourea, and various amines. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((3,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to N-(4-(3-((3,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiazole and thiophene have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that thiazole derivatives could induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies have suggested that thiazole and thiophene derivatives can exhibit activity against a range of pathogenic bacteria and fungi. For example, a derivative was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition of growth at low concentrations .

Neuroprotective Effects

Recent investigations into neuroprotective effects have revealed that compounds containing thiophene and thiazole moieties may help mitigate neurodegenerative diseases. Research indicates that these compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

Material Science Applications

Organic Electronics

this compound can be utilized in the development of organic electronic materials. Its unique structure allows for effective charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating such compounds into device architectures enhances performance metrics like efficiency and stability .

Polymer Composites

The compound can also serve as a functional additive in polymer composites. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability. Research indicates that composites with thiophene derivatives exhibit enhanced tensile strength and resistance to thermal degradation compared to pure polymers .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-(3-((3,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can alter cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Thiazole-Based Sulfonamide Derivatives

Example Compound: 4-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide ()

- Structural Differences :

- Replaces the thiophene-carboxamide with a benzenesulfonamide group.

- Substitutes 3,4-dimethoxyphenyl with 4-chlorophenyl and incorporates a sulfamoylphenyl moiety.

- Functional Implications: Sulfonamide groups are associated with carbonic anhydrase inhibition or diuretic activity, whereas carboxamides are common in kinase inhibitors.

Cyclohexylamino-Cyclopropane Derivatives (Patent Compounds)

Example Compound: N-(3-(5-((trans)-2-((4-aminocyclohexyl)amino)cyclopropyl)thiazol-2-yl)phenyl)-2-cyanobenzenesulfonamide ()

- Structural Differences: Features a cyclopropane ring and 4-aminocyclohexyl group instead of the 3-oxopropyl-dimethoxyphenylamine chain. Includes a cyanobenzenesulfonamide rather than a thiophene-carboxamide.

- Functional Implications: The rigid cyclopropane and cyclohexylamine groups may enhance target selectivity via steric effects. Cyanobenzenesulfonamide could act as a stronger electron-withdrawing group, influencing binding kinetics .

Furan-Carboxamide Analogs

Example Compound: N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4) ()

- Structural Differences :

- Replaces thiophene with furan in the carboxamide group.

- Substitutes 3,4-dimethoxyphenyl with 3-methoxybenzyl.

- Functional Implications :

Tabulated Comparison of Key Properties

Research Findings and Implications

- Bioactivity Trends: Sulfonamide derivatives () are often explored for antimicrobial or anti-inflammatory applications, whereas carboxamide-thiophene hybrids (target compound) are more common in kinase inhibitor research. The 3,4-dimethoxy substitution in the target compound may improve solubility over chloro or cyano groups, critical for oral bioavailability .

Biological Activity

Chemical Structure and Properties

The compound features a thiophene core substituted with a thiazole moiety and a 3,4-dimethoxyphenyl group. The structural complexity suggests potential interactions with various biological targets, making it an interesting candidate for pharmacological studies.

Antitumor Activity

Recent studies have indicated that compounds similar to N-(4-(3-((3,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown selective cytotoxicity against various cancer cell lines. A study reported the evaluation of several derivatives against human tumor cells, revealing that some exhibited IC50 values lower than standard chemotherapeutic agents like etoposide .

The proposed mechanisms of action for this compound include:

- Inhibition of Topoisomerases : Compounds that share structural similarities have been shown to inhibit topoisomerase II, an essential enzyme in DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .

- Antioxidant Activity : Some derivatives have displayed antioxidant properties, which may contribute to their cytoprotective effects against oxidative stress in cancer cells .

Antimicrobial Activity

In addition to its antitumor potential, there is emerging evidence that compounds related to this compound possess antimicrobial properties. A study highlighted the effectiveness of similar thiazole-containing compounds against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Case Study 1: Antitumor Efficacy

A research team synthesized a series of thiazole derivatives and tested their cytotoxic effects on various cancer cell lines. Among these, one derivative exhibited an IC50 value of 5 µM against HepG2 liver cancer cells, significantly outperforming conventional drugs . The study concluded that the thiazole moiety plays a crucial role in enhancing antitumor activity.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of thiazole derivatives against common bacterial strains. The results indicated that certain compounds demonstrated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against E. coli, showcasing their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(3-((3,4-dimethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives or condensation of α-haloketones with thioamides.

- Step 2 : Introduction of the 3,4-dimethoxyphenylamino moiety via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Optimization : Reaction conditions (e.g., temperature: 0–80°C, solvents: DMF or dichloromethane) are adjusted to minimize side reactions. Catalysts like triethylamine enhance yields .

- Data Table :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Thiourea, EtOH, reflux | 65–75 |

| 2 | EDC, HOBt, DMF, RT | 70–85 |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms proton environments (e.g., thiophene C-H at δ 7.2–7.8 ppm) and carbon backbone .

- IR Spectroscopy : Identifies amide (C=O stretch ~1650 cm⁻¹) and thiazole (C-N stretch ~1550 cm⁻¹) groups .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z 456.2) .

- Key Spectral Data :

| Technique | Key Peaks |

|---|---|

| 1H NMR | δ 2.5 (s, CH₃), δ 6.8–7.8 (aromatic H) |

| IR | 1650 cm⁻¹ (amide I), 1550 cm⁻¹ (thiazole) |

Q. What in vitro assays are used for initial biological evaluation?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus or E. coli) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the compound's mechanism of action?

- Methodological Answer :

- Molecular Docking : Software (AutoDock Vina) predicts binding poses in enzyme active sites (e.g., EGFR kinase). Key interactions: hydrogen bonds with 3,4-dimethoxyphenyl and hydrophobic contacts with thiophene .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .

- Off-Target Profiling : Use kinase selectivity panels to identify non-specific binding .

- Metabolite Analysis : LC-MS identifies degradation products that may alter activity .

Q. How are derivatives designed to enhance bioactivity?

- Methodological Answer :

- SAR Studies : Modify substituents (e.g., replace 3,4-dimethoxy with halogen groups) to improve target affinity .

- Prodrug Design : Introduce ester groups for better membrane permeability, hydrolyzed in vivo to active form .

- Example Derivative Data :

| Derivative | Modification | IC₅₀ (μM) vs. Parent (μM) |

|---|---|---|

| Chloro-substituted | Cl at phenyl | 1.2 vs. 5.6 |

Q. How do structural modifications impact pharmacokinetic properties?

- Methodological Answer :

- LogP Optimization : Introduce polar groups (e.g., -OH) to reduce LogP from 3.5 to 2.8, enhancing solubility .

- Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., demethylation of methoxy groups) .

Q. What analytical techniques ensure purity during synthesis?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns (≥98% purity at 254 nm) .

- TLC Monitoring : Hexane/ethyl acetate (3:1) mobile phase; Rf = 0.5 .

Q. How are stability studies conducted under different conditions?

- Methodological Answer :

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light for 1–4 weeks .

- Degradation Pathways : LC-MS identifies oxidation (e.g., sulfoxide formation) or hydrolysis (amide bond cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.